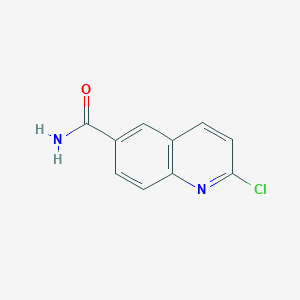

2-Chloroquinoline-6-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7ClN2O |

|---|---|

Molecular Weight |

206.63 g/mol |

IUPAC Name |

2-chloroquinoline-6-carboxamide |

InChI |

InChI=1S/C10H7ClN2O/c11-9-4-2-6-5-7(10(12)14)1-3-8(6)13-9/h1-5H,(H2,12,14) |

InChI Key |

QXZZZTIRRRKIJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C=C1C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloroquinoline 6 Carboxamide and Its Analogues

Strategies for Quinoline (B57606) Scaffold Construction

The formation of the quinoline ring system is a cornerstone of this synthesis, with several named reactions providing versatile pathways to quinoline precursors.

The choice of a classical synthesis route often depends on the desired substitution pattern of the final quinoline product. These methods typically involve the reaction of anilines with various carbonyl compounds.

Skraup Synthesis : This is a widely used method for synthesizing quinolines by reacting aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. researchgate.net The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring. researchgate.netgrowingscience.com

Pfitzinger Reaction : This method involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. ijsr.netnih.gov The reaction mechanism initiates with the base-catalyzed hydrolysis of isatin to an α-keto-acid, which then condenses with the carbonyl compound to form an imine. Subsequent cyclization and dehydration yield the quinoline derivative. ijsr.net

Gould-Jacobs Reaction : This reaction provides a route to 4-hydroxyquinoline (B1666331) derivatives by reacting an aniline with an ethoxymethylenemalonate derivative. nuph.edu.uaresearchgate.net The process starts with a nucleophilic substitution, followed by a thermally induced cyclization and subsequent hydrolysis and decarboxylation to yield the 4-hydroxyquinoline. nuph.edu.uachemrxiv.org

Friedländer Synthesis : This synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base. jst.go.jpnih.gov The reaction proceeds via an aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. nih.gov

Conrad-Limpach Synthesis : This method is used for the preparation of 4-hydroxyquinolines from anilines and β-ketoesters. researchgate.netnih.gov The reaction proceeds through the formation of a Schiff base, followed by a thermal cyclization. researchgate.netrsc.org

Table 1: Comparison of Classical Quinoline Synthesis Approaches

| Synthesis Method | Key Reactants | Product Type |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Quinoline |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Quinoline-4-carboxylic acid |

| Gould-Jacobs Reaction | Aniline, Ethoxymethylenemalonate | 4-Hydroxyquinoline |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Compound with α-methylene group | Substituted Quinoline |

| Conrad-Limpach Synthesis | Aniline, β-Ketoester | 4-Hydroxyquinoline |

The introduction of a chlorine atom at the 2-position of the quinoline ring is a critical step in the synthesis of the target compound. This is typically achieved through the chlorination of a precursor quinolin-2-one or through a direct synthesis approach.

2-Chloroquinoline (B121035) : A common method for the synthesis of 2-chloroquinolines involves the treatment of the corresponding 2(1H)-quinolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃). researchgate.net Another approach involves the reaction of 2-vinylanilines with diphosgene in an acetonitrile (B52724) solution.

2-Chloroquinoline-3-carbaldehyde (B1585622) : This important intermediate can be synthesized from acetanilides using the Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride and N,N-dimethylformamide (DMF). nuph.edu.ua This reaction involves formylation and cyclization to produce the desired 2-chloroquinoline-3-carbaldehyde.

2-Chloroquinoline-6-carboxylic acid : The synthesis of this crucial precursor can be achieved through a multi-step process. One reported method involves the oxidation of the corresponding methyl quinoline-6-carboxylate to the 2(1H)-oxoquinoline-6-carboxylate, followed by chlorination to yield the desired 2-chloroquinoline-6-carboxylic acid ester. jst.go.jp Another approach involves the lithiation of a 6-bromo-2-substituted-quinoline followed by the introduction of carbon dioxide to form the carboxylic acid. researchgate.net

Direct Synthesis of 2-Chloroquinoline-6-carboxamide

The final step in the synthesis is the formation of the carboxamide group at the 6-position of the 2-chloroquinoline scaffold.

The most direct route to this compound involves the amidation of 2-chloroquinoline-6-carboxylic acid or its activated derivatives. A common strategy is to first convert the carboxylic acid to a more reactive species, such as an acyl chloride, by treating it with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia (B1221849) or an appropriate amine to form the desired carboxamide.

Modern synthetic methods often employ coupling reagents to facilitate the direct formation of the amide bond between a carboxylic acid and an amine, avoiding the need to isolate the acyl chloride intermediate. growingscience.com This approach is generally milder and tolerates a wider range of functional groups.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). Uronium-based reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) are also highly effective for amide bond formation. researchgate.net The reaction typically involves the activation of the carboxylic acid by the coupling reagent to form a reactive intermediate, which is then readily attacked by the amine to yield the amide.

Table 2: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Abbreviation | Key Features |

| N,N'-Dicyclohexylcarbodiimide | DCC | Forms a urea (B33335) byproduct that is often insoluble. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble carbodiimide, byproduct is easily removed. |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Highly efficient uronium-based reagent. |

Advanced Synthetic Techniques for Derivatization

Further modification of the this compound scaffold can lead to a diverse range of analogues. Advanced synthetic techniques can be employed to introduce various substituents at different positions of the quinoline ring. For instance, the chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amines, alkoxides, and thiolates. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be utilized to form carbon-carbon or carbon-nitrogen bonds at various positions, provided a suitable handle like a bromine or triflate group is present on the quinoline ring. researchgate.net These techniques open up possibilities for creating a library of this compound derivatives with tailored properties.

Palladium-Catalyzed Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to functionalize the this compound skeleton. The reactivity of the chloro- and potential halo-substituents on the quinoline ring allows for selective modifications.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling an organoboron compound with a halide. libretexts.org For instance, the palladium-catalyzed coupling of a bromo-substituted quinoline with a boronic acid can be employed to introduce aryl or alkyl groups at a specific position. nih.gov While direct Suzuki coupling on this compound is not extensively documented, the methodology has been applied to related quinoline systems, suggesting its potential applicability. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org

Buchwald-Hartwig Amination: This reaction provides a direct route to synthesize aryl amines from aryl halides. wikipedia.orgacsgcipr.org A notable example is the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline. nih.gov This selectivity allows for the introduction of an amino group at the 6-position while leaving the 2-chloro substituent intact for further functionalization. nih.gov The choice of phosphine (B1218219) ligands, such as BINAP or DPPF, is crucial for the efficiency of the reaction, particularly for the coupling of primary amines. wikipedia.org This method has been utilized in the synthesis of 2-aminoquinoline (B145021) derivatives, where lithium bis(trimethylsilyl)amide served as an ammonia equivalent. nih.gov

Carbonylative Coupling Reactions: Palladium catalysts can also facilitate the insertion of carbon monoxide (CO) to form carbonyl compounds. The aminocarbonylation of 6-iodoquinoline (B82116) has been shown to be an effective method for producing quinoline-6-carboxamide (B1312354) derivatives. nih.gov This reaction demonstrates the direct introduction of the carboxamide functionality at the 6-position of the quinoline ring.

A summary of representative palladium-catalyzed reactions for the functionalization of quinoline scaffolds is presented in the table below.

| Coupling Reaction | Reactants | Catalyst System | Product Type | Ref |

| Suzuki-Miyaura | Aryl Halide, Boronic Acid | Pd(0) complex, Base | Biaryl or Alkyl-aryl | libretexts.org |

| Buchwald-Hartwig | Aryl Halide, Amine | Pd catalyst, Phosphine ligand, Base | Aryl Amine | wikipedia.orgnih.gov |

| Aminocarbonylation | Aryl Iodide, Amine, CO | Pd(OAc)₂, Ligand | Carboxamide | nih.gov |

Multicomponent Reactions (e.g., Passerini Reaction) for Scaffold Diversification

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product that incorporates most of the atoms of the starting materials. wikipedia.org These reactions are particularly valuable for creating diverse molecular scaffolds.

Passerini Reaction: The Passerini three-component reaction involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgmdpi.com This reaction has been successfully applied to 2-chloroquinoline-3-carbaldehyde, demonstrating its utility in functionalizing the quinoline core. mdpi.comsciforum.net A series of novel alkyne-2-chloroquinolines were synthesized in moderate yields (40-65%) through a Passerini reaction under mild, green conditions. mdpi.com The reaction of 2-chloroquinoline-3-carbaldehyde with an isocyanide and a carboxylic acid proceeds efficiently to yield the corresponding α-acyloxy carboxamide derivatives. mdpi.com

Ugi Reaction: The Ugi four-component reaction is another prominent MCR that combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.orgnih.gov This reaction has been employed in the synthesis of functionalized quinolines. acs.org A variation of this reaction, the N-oxide-induced Ugi reaction, utilizes quinoline N-oxides as a carboxylic acid isostere, leading to the formation of quinoline-C2-amino amides. nih.gov This approach highlights the versatility of MCRs in accessing diverse quinoline derivatives.

The following table summarizes the key features of the Passerini and Ugi reactions in the context of quinoline synthesis.

| Multicomponent Reaction | Key Reactants | Product Scaffold | Ref |

| Passerini Reaction | Carboxylic Acid, Aldehyde/Ketone, Isocyanide | α-Acyloxy Carboxamide | wikipedia.orgmdpi.com |

| Ugi Reaction | Carboxylic Acid, Aldehyde/Ketone, Amine, Isocyanide | Bis-amide | wikipedia.orgacs.orgnih.gov |

Nucleophilic Substitution Reactions at the 2-Chloro Position

The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. nih.govyoutube.com This reactivity allows for the introduction of a wide variety of substituents.

The chlorine atom in 2-chloroquinoline-3-carboxaldehyde has been shown to be readily displaced by nucleophiles containing oxygen, nitrogen, and sulfur. nih.gov This facile substitution provides a straightforward method for synthesizing a diverse library of 2-substituted quinoline derivatives. For instance, the reaction of 2-chloroquinolines with amines or sodium methoxide (B1231860) has been utilized to prepare 2-amino and 2-methoxy quinoline derivatives, respectively. jst.go.jp The synthesis of 2-substituted quinoline 6-carboxamides has been achieved through the treatment of a 2-chloroquinoline precursor with various amines. jst.go.jp The mechanism of nucleophilic aromatic substitution typically involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion. pressbooks.pub

Functional Group Interconversions on the Quinoline Ring

Functional group interconversions are essential for elaborating the quinoline scaffold and introducing the desired carboxamide functionality. A key transformation in the synthesis of this compound analogues is the conversion of other functional groups into the carboxamide group.

A reported synthesis of 2-substituted quinoline-6-carboxamides involved the lithiation of a 6-bromoquinoline (B19933) derivative followed by quenching with carbon dioxide gas to form the corresponding carboxylic acid. jst.go.jp This carboxylic acid was then coupled with various amines using a coupling agent like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) to yield the final quinoline-6-carboxamide products. jst.go.jp Alternatively, a palladium-catalyzed cyanation of a 6-bromoquinoline, followed by hydrolysis of the resulting nitrile, can also provide the desired carboxamide. jst.go.jp

A review on the chemistry of 2-chloroquinoline-3-carbaldehyde highlights various reactions that can be considered functional group interconversions, such as the oxidation of the aldehyde to a carboxylic acid or its condensation with various reagents to form new heterocyclic rings fused to the quinoline core. rsc.orgrsc.org

Ultrasound-Assisted Synthetic Approaches

The use of ultrasound irradiation in organic synthesis has emerged as a green and efficient methodology. nih.govnih.govresearchgate.netresearchgate.netresearchsolutions.com Ultrasound-assisted reactions often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. nih.govresearchgate.net

Several studies have reported the successful application of ultrasound in the synthesis of quinoline derivatives. nih.govresearchgate.netresearchsolutions.com For example, a one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate to synthesize 2-substituted quinolines was efficiently carried out under ultrasound irradiation in water. nih.govresearchgate.net Furthermore, the synthesis of hybrid quinoline-benzenesulfonamide derivatives has been achieved using ultrasound, highlighting the eco-friendly nature of this approach. nih.gov While a direct application of ultrasound for the synthesis of this compound is not explicitly detailed in the provided search results, the successful use of this technology for related quinoline structures strongly suggests its potential for this specific target. The benefits of ultrasound-assisted synthesis, such as reduced energy consumption and the use of environmentally benign solvents, make it an attractive strategy for the preparation of this compound and its analogues. nih.govresearchgate.net

Spectroscopic and Structural Elucidation of 2 Chloroquinoline 6 Carboxamide and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of infrared radiation, one can identify the functional groups present and obtain a unique molecular fingerprint.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies of absorption are characteristic of the bonds present. For 2-chloroquinoline-6-carboxamide, the FT-IR spectrum is expected to show several key absorption bands that confirm its structure.

The carboxamide group is a primary feature. It gives rise to a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1680-1630 cm⁻¹. The N-H bonds of the primary amide (-CONH₂) will produce two distinct stretching bands in the region of 3350-3180 cm⁻¹. impactfactor.org Furthermore, the N-H bending vibration is expected to appear around 1640-1550 cm⁻¹.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Symmetric & Asymmetric Stretch | 3350 - 3180 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Amide C=O | Stretch | 1680 - 1630 |

| Amide N-H | Bend | 1640 - 1550 |

| Aromatic C=C/C=N | Ring Stretch | 1620 - 1430 |

| C-Cl | Stretch | 850 - 550 |

This table presents predicted FT-IR absorption ranges for this compound based on characteristic group frequencies.

Raman spectroscopy serves as a valuable complement to FT-IR. It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The aromatic ring system of this compound would be expected to produce strong signals in the Raman spectrum, offering a distinct molecular fingerprint. For the parent 2-chloroquinoline (B121035), Raman spectra have been successfully used for vibrational analysis. researchgate.net The symmetric vibrations of the quinoline (B57606) ring system would be particularly Raman active, complementing the information gained from FT-IR. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule in solution. It provides detailed information about the local electronic environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (splitting pattern). For this compound, the aromatic protons on the quinoline ring would appear in the downfield region, typically between δ 7.0 and 9.0 ppm. rsc.org The specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) would allow for the assignment of each proton on the bicyclic ring. For instance, protons adjacent to the nitrogen or the chlorine atom would be significantly influenced.

The two protons of the primary amide (-CONH₂) are expected to appear as a broad singlet in the δ 7.0-8.5 ppm range, though their chemical shift can be highly variable depending on the solvent and concentration. impactfactor.org In some quinoline-4-carboxamide derivatives, these amide protons have been observed as distinct singlets. researchgate.net

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Quinoline H3, H4, H5, H7, H8 | 7.0 - 9.0 | d, t, m |

| Amide NH₂ | 7.0 - 8.5 | br s |

This table presents predicted ¹H NMR chemical shift ranges. d=doublet, t=triplet, m=multiplet, br s=broad singlet. Actual values depend on solvent and experimental conditions.

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. In this compound, the spectrum would show ten signals corresponding to the ten carbon atoms of the core structure. The carbonyl carbon of the amide group is characteristically found far downfield, typically in the range of δ 160-180 ppm. researchgate.net

The carbon atoms of the quinoline ring will resonate in the aromatic region, generally between δ 110 and 150 ppm. researchgate.net The carbon atom bonded to the chlorine (C2) is expected to be significantly downfield due to the electronegativity of the halogen, with a predicted chemical shift around δ 150-155 ppm. chemicalbook.com Similarly, the carbon atoms bonded to the nitrogen (C8a and C2) will also be in the lower field part of the aromatic region. researchgate.net

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Amide C=O | 160 - 180 |

| Quinoline C2 (C-Cl) | 150 - 155 |

| Quinoline Aromatic & Heteroaromatic Carbons | 110 - 150 |

This table presents predicted ¹³C NMR chemical shift ranges based on data from related quinoline structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound through ionization and fragmentation. For this compound (C₁₀H₇ClN₂O), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. Due to the presence of the chlorine-35 and chlorine-37 isotopes in a natural abundance ratio of approximately 3:1, the molecular ion will appear as a characteristic pair of peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak. libretexts.org

The fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for amides include the loss of the amino group (-NH₂) or the entire carboxamide group (-CONH₂). libretexts.org The molecule could also undergo fragmentation by losing the chlorine atom or a molecule of hydrogen cyanide (HCN) from the quinoline ring, a characteristic fragmentation for quinoline systems. mcmaster.ca

| Ion | Formula | Description |

| [M]⁺ | [C₁₀H₇ClN₂O]⁺ | Molecular Ion |

| [M+2]⁺ | [C₁₀H₇³⁷ClN₂O]⁺ | Isotopic peak due to ³⁷Cl |

| [M-NH₂]⁺ | [C₁₀H₅ClNO]⁺ | Loss of the amino group |

| [M-CONH₂]⁺ | [C₉H₅ClN]⁺ | Loss of the carboxamide group |

| [M-Cl]⁺ | [C₁₀H₇N₂O]⁺ | Loss of the chlorine atom |

This table summarizes potential key fragments in the mass spectrum of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectra of quinoline and its derivatives are characterized by transitions within the aromatic system. Typically, these compounds exhibit absorption bands in the UV region corresponding to π→π* and n→π* electronic transitions. The quinoline ring itself is a highly conjugated system, which gives rise to intense absorption bands.

In a molecule like this compound, the electronic spectrum is influenced by the quinoline nucleus and the electronic effects of its substituents—the chloro group at position 2 and the carboxamide group at position 6. The introduction of a carboxamide linkage at different positions within the quinoline framework has been shown to be an effective strategy in medicinal chemistry. researchgate.net

Studies on related quinoline-carboxamide derivatives provide insight into their electronic behavior. For instance, novel quinoline-2-carboxamide (B1208818) based chalcone (B49325) derivatives have been synthesized and studied, showing significant absorption and emission characteristics influenced by intramolecular charge transfer. sci-hub.se In one study, the emission spectra of a chalcone derivative showed a red shift to as much as 510 nm with increasing solvent polarity, indicating a significant intramolecular charge transfer character. sci-hub.se Similarly, the UV-Vis spectrum of 2-formyl-6-methoxy-3-carbethoxy quinoline has been analyzed both experimentally and computationally, providing a basis for understanding the electronic structure of substituted quinolines. nih.govnih.gov The presence of auxochromes and chromophores attached to the quinoline ring system can cause shifts in the absorption maxima (λ_max) to longer (bathochromic) or shorter (hypsochromic) wavelengths.

For this compound, one would anticipate complex absorption bands arising from the π→π* transitions of the fused aromatic rings. The lone pairs on the nitrogen of the quinoline ring, the oxygen of the carbonyl group, and the nitrogen of the amide group could also allow for n→π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands.

Crystallographic Analysis of Quinoline-Carboxamide Systems

Crystallographic analysis provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and the nature of intermolecular forces that govern crystal packing.

Single-crystal X-ray diffraction is the most powerful technique for determining the precise solid-state geometry of molecules. While the specific crystal structure of this compound is not reported in the searched literature, extensive studies on other quinoline-carboxamide derivatives reveal key structural features that are likely to be shared.

The quinoline ring system in these derivatives is consistently found to be essentially planar. iucr.orgnih.gov For example, in the structure of N-(quinolin-8-yl)quinoline-2-carboxamide, the maximum deviation from the mean plane of the quinoline rings is minimal, at 0.046 Å for one ring and 0.016 Å for the other. iucr.org Similarly, in a series of N-(3-acetylphenyl)quinoline-2-carboxamides, the quinoline ring system is also nearly planar. nih.gov

A critical geometric parameter in quinoline-carboxamides is the dihedral angle between the plane of the quinoline ring and the plane of the carboxamide group. This angle is influenced by the substitution pattern and the presence of intra- or intermolecular interactions. In N-(quinolin-8-yl)quinoline-2-carboxamide, the amide plane forms dihedral angles of 14.1° and 4.2° with its two quinoline rings. iucr.org In other systems, such as N-(3-acetylphenyl)quinoline-2-carboxamides, the dihedral angle between the quinoline ring and the substituted phenyl ring is relatively small, ranging from 1.87° to 5.59°. nih.gov The structure of N-hydroxy-quinoline-2-carboxamide monohydrate also shows a nearly planar molecule. nih.gov

Table 1: Selected Crystallographic Data for Representative Quinoline-Carboxamide Derivatives

| Compound | Dihedral Angle(s) | Key Structural Feature | Reference |

| N-(Quinolin-8-yl)quinoline-2-carboxamide | 11.54° (between quinoline systems) | Bifurcated intramolecular N—H⋯N hydrogen bond | iucr.org |

| N-hydroxy-quinoline-2-carboxamide | - | Nearly planar molecule | nih.gov |

| N-(5-acetyl-2-methylphenyl)quinoline-2-carboxamide | 3.68° (quinoline/phenyl) | Intramolecular N—H⋯N hydrogen bond | nih.gov |

| N-(5-acetyl-2-bromophenyl)quinoline-2-carboxamide | 5.59° (quinoline/phenyl) | Intramolecular bifurcated N—H⋯(N,Br) hydrogen bond | nih.gov |

The crystal packing of quinoline-carboxamide derivatives is stabilized by a variety of intermolecular interactions, with hydrogen bonding and π–π stacking playing dominant roles. The nature of these interactions dictates the supramolecular architecture.

Hydrogen Bonding: The carboxamide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust hydrogen-bonding networks.

N–H⋯O Bonds: In a study of bis(6-quinolinecarboxamide)alkanes, a strong preference for forming one- or two-dimensional networks via intermolecular N–H⋯O hydrogen bonds was observed. rsc.org This is a common and stabilizing motif in carboxamide-containing crystal structures.

N–H⋯N Bonds: Intramolecular N–H⋯N hydrogen bonds are also prevalent, particularly in 2-carboxamide (B11827560) derivatives, where the amide proton can interact with the quinoline nitrogen atom. nih.govrsc.org This interaction can sometimes preclude the formation of intermolecular hydrogen bonds. rsc.org

O–H⋯O Bonds: In hydrated crystal structures, such as N-hydroxy-quinoline-2-carboxamide monohydrate and quinolinium-4-carboxylate dihydrate, water molecules act as bridges, forming extensive O–H⋯O hydrogen bond networks that link the organic molecules. nih.govnih.gov

π–π Stacking: The planar, aromatic quinoline rings are prone to π–π stacking interactions. These interactions are characterized by face-to-face arrangements of the aromatic systems.

In the crystal structure of N-(quinolin-8-yl)quinoline-2-carboxamide, weak intermolecular π–π interactions are present with a centroid–centroid distance of approximately 3.735 Å. iucr.orgnih.gov

Similarly, N-hydroxy-quinoline-2-carboxamide features π–π stacking between aromatic rings with an inter-centroid distance of 3.887 Å, organizing the molecules into columns. nih.gov

In N-(5-acetyl-2-ethynylphenyl)quinoline-2-carboxamide, π–π interactions link hydrogen-bonded chains into layers, with centroid–centroid distances ranging from 3.577 Å to 3.784 Å. nih.gov

For this compound, it is highly probable that its crystal structure is stabilized by a combination of N–H⋯O hydrogen bonds forming chains or sheets, and π–π stacking interactions between the chloro-substituted quinoline rings. The chlorine atom itself could participate in weaker halogen bonding interactions.

Table 2: Intermolecular Interactions in Representative Quinoline-Carboxamide Crystal Lattices

| Compound | Interaction Type | Description | Distance (Å) | Reference |

| N-(Quinolin-8-yl)quinoline-2-carboxamide | π–π stacking | Between quinoline rings | 3.735 | iucr.orgnih.gov |

| N-hydroxy-quinoline-2-carboxamide | O–H⋯O H-bond | Links molecule to water | - | nih.gov |

| N-hydroxy-quinoline-2-carboxamide | π–π stacking | Between aromatic rings | 3.887 | nih.gov |

| N-(3-acetylphenyl)quinoline-2-carboxamides | C–H⋯O H-bond | Forms chains or rings | - | nih.gov |

| Quinolinium-4-carboxylate dihydrate | N–H⋯O & O–H⋯O H-bonds | Forms a 3D network | 2.688 - 2.852 | nih.gov |

Computational Studies and Molecular Modeling of 2 Chloroquinoline 6 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for investigating the intrinsic properties of molecules. nih.govnih.gov These methods provide a theoretical framework to understand the electronic structure, reactivity, and spectroscopic characteristics of 2-chloroquinoline-6-carboxamide. nih.govnih.gov

Electronic Structure Analysis

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. nih.govnih.gov A smaller energy gap suggests that the molecule can be more easily excited and is thus more reactive. nih.gov For quinoline (B57606) derivatives, DFT calculations are frequently employed to determine these energy levels and predict the molecule's kinetic and thermodynamic stability. nih.gov

Natural Bond Orbital (NBO) analysis is another vital computational technique that provides information about charge delocalization and hyperconjugative interactions within the molecule. nih.gov This analysis helps in understanding the interactions between orbitals, which are key to the molecule's stability and electronic properties. nih.gov For similar quinoline compounds, NBO analysis has been used to study the stabilization energy of bonding and antibonding orbitals. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are adept at predicting various spectroscopic parameters, which can then be compared with experimental data for validation. nih.govresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are instrumental in the conformational analysis of complex molecules and can help in assigning experimental NMR signals. researchgate.netnih.gov For quinoline derivatives, calculated chemical shifts have shown good correlation with experimental data. researchgate.net

Vibrational Frequencies: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov These calculations, often scaled to correct for systematic errors, aid in the assignment of vibrational modes. nih.govdergipark.org.tr For related quinoline structures, theoretical and experimental vibrational data have shown a high degree of correlation. nih.gov

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. nih.govmdpi.com It can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. mdpi.comresearchgate.net These calculations help in understanding the photophysical properties of the compound. nih.govrsc.org

Electrostatic Potential (MEP) and Fukui Function Analyses for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack), thereby highlighting reactive sites. nih.govresearchgate.net

Fukui functions provide a more quantitative measure of a site's reactivity. nih.govscm.com These functions are used to determine which atoms in a molecule are most likely to undergo nucleophilic or electrophilic attack. researchgate.netharbinengineeringjournal.com This analysis is crucial for understanding the chemical behavior of the molecule in reactions. nih.govresearchgate.net

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is instrumental in drug discovery and development for understanding ligand-protein interactions. nih.govmdpi.com

Ligand-Protein Interaction Prediction and Binding Affinity Estimation

Molecular docking simulations are widely used to predict how a ligand, such as a derivative of this compound, will interact with a protein's binding site. nih.gov These simulations provide an estimation of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which indicates the strength of the interaction. researchgate.netresearchgate.net For instance, docking studies on various quinoline derivatives have been performed against targets like HIV reverse transcriptase and farnesyltransferase, with results showing a range of binding affinities. nih.govresearchgate.net The binding affinity values for thiopyrano[2,3-b]quinoline derivatives, for example, were found to be between -5.3 and -6.1 Kcal/mol. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior and stability of molecules and their complexes with biological targets over time. For compounds like this compound, MD simulations can provide critical insights into how the molecule interacts with a target protein's active site, the stability of these interactions, and the conformational changes that may occur.

In studies involving the broader chloroquinoline scaffold, MD simulations have been conducted for extended periods, such as 100 nanoseconds, to assess the stability of ligand-protein complexes. researchgate.net Such simulations track the positions and velocities of atoms, offering a detailed view of the molecule's behavior in a simulated biological environment. The stability of a complex, for instance between this compound and a target enzyme, is often evaluated by analyzing several key parameters derived from the MD trajectory. nih.gov

Key Parameters in MD Simulation Analysis:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over the course of the simulation. A stable, low-fluctuation RMSD value for both the protein and the ligand suggests that the complex has reached equilibrium and remains stable.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein. It helps identify which parts of the protein are flexible and which are stable. High RMSF values in the active site residues interacting with the ligand might indicate unstable binding, whereas low RMSF values suggest stable and consistent interactions.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored throughout the simulation. Consistent hydrogen bonding, particularly with key active site residues, is a strong indicator of a stable and specific interaction.

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the molecule that is accessible to the solvent. A decrease in SASA upon ligand binding can indicate that the ligand has moved into a buried binding pocket, which is often associated with stable binding.

The data generated from these analyses can be compiled to build a comprehensive picture of the dynamic stability of the this compound-protein complex.

Table 1: Representative Data from a Hypothetical MD Simulation of this compound Complex This table illustrates the type of data generated from MD simulations to assess the stability of a ligand-protein complex. The values are for representative purposes.

| Parameter | Average Value | Interpretation |

| RMSD of Protein Backbone | 1.5 Å | Indicates the protein maintains a stable conformation. |

| RMSD of Ligand | 0.8 Å | Suggests the ligand is stably bound in the active site. |

| Average H-Bonds | 3 | Consistent hydrogen bonding contributes to binding affinity. |

| Key Interacting Residues | GLU-143, HIS-41 | Identifies specific amino acids crucial for binding. researchgate.net |

In Silico Tools for Structural and Pharmacophore-Based Design

In silico tools are essential for modern drug discovery and development, enabling the design of novel molecules with improved efficacy and pharmacokinetic profiles. For this compound, these tools can be used for both structural modifications and pharmacophore-based design. A pharmacophore is defined as the specific arrangement of steric and electronic features necessary for a molecule to interact with a biological target and elicit a response.

The 2-chloroquinoline (B121035) nucleus itself is often utilized as a key pharmacophoric group in the design of new therapeutic agents. nih.gov Computational studies on related quinoline-6-carboxamide (B1312354) derivatives have successfully used in silico modeling to predict ligand-receptor interactions. nih.gov These approaches often begin with either the known structure of the target protein (Structure-Based Drug Design, SBDD) or a set of known active ligands (Ligand-Based Drug Design, LBDD). nih.gov

Key In Silico Approaches:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies can identify the most likely binding pose within an active site and estimate the binding affinity. This information is crucial for understanding its mechanism of action and for designing derivatives with enhanced binding.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA), correlate the three-dimensional properties of a series of molecules with their biological activity. mdpi.com Such models can be developed for derivatives of this compound to identify which structural features are critical for activity and to predict the potency of newly designed compounds. mdpi.com

Pharmacophore Modeling: Based on the structure of known active molecules or the ligand-binding site of a protein, a pharmacophore model can be generated. This model serves as a 3D template for screening large compound libraries to find new molecules that fit the required features, or to guide the modification of an existing scaffold like this compound to better match the pharmacophore.

ADMET Prediction: In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. For instance, studies on related quinoline-carboxamides have confirmed their adherence to Lipinski's "rule of five," which helps assess the druglikeness and oral bioavailability of a molecule. nih.gov

Binding Site Analysis: Tools like SiteMap can be used to analyze the binding site of a target protein, identifying regions that are hydrophobic, hydrophilic, or suitable for hydrogen bond donors or acceptors. researchgate.net This analysis provides valuable insights for modifying the this compound structure to achieve better complementarity with its target. researchgate.net

Through the integrated use of these computational tools, researchers can rationally design novel analogs of this compound with potentially improved therapeutic properties.

Structure Activity Relationship Sar of 2 Chloroquinoline 6 Carboxamide Derivatives

Impact of Substitutions on the Quinoline (B57606) Ring System

Modifications to the core quinoline ring system, including the nature and position of various substituents, have been shown to significantly influence the biological profile of 2-chloroquinoline-6-carboxamide derivatives.

The substituent at the 2-position of the quinoline ring plays a pivotal role in determining the biological activity of these compounds. Research into their potential as metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonists has revealed that the nature of this substituent is a key determinant of inhibitory potency. jst.go.jp

Specifically, the introduction of hydrophobic, cyclic amine groups at the 2-position has proven beneficial. Derivatives featuring a 2-pyrrolidyl or 2-piperidinyl group demonstrated significant inhibitory activity against mGluR1. jst.go.jp In contrast, when the substituent at this position was a piperazine, 4-methyl/ethylpiperazine, or morpholine (B109124) group, the resulting quinoline derivatives generally showed weak antagonistic activity. jst.go.jp This suggests that not only the presence of a cyclic amine but also its specific size and properties are crucial.

Furthermore, replacing the cyclic amine with a methoxy (B1213986) group at the 2-position did not lead to a significant enhancement in mGluR1 negative modulation. jst.go.jp This highlights that a hydrophobic and larger substituent, such as a specific cyclic amine, is a key pharmacophoric element for achieving high potency for mGluR1. jst.go.jp

Table 1: Impact of 2-Position Substituent on mGluR1 Inhibitory Activity

| 2-Position Substituent (R¹) | 6-Position Amide (R², R³) | % Inhibition at 10 µM |

|---|---|---|

| Pyrrolidyl | Small Amides (e.g., Me, Et) | > 40% |

| Piperidinyl | Small Amides (e.g., Me, Et) | > 40% |

| Piperazine | Various Amides | < 40% |

| 4-Methyl/ethylpiperazine | Various Amides | < 40% |

| Morpholine | Various Amides | < 40% |

Data sourced from a study on 2-substituted quinoline-6-carboxamides as mGluR1 antagonists. jst.go.jp

The carboxamide group at the 6-position is another essential structural feature for the biological activity of this class of compounds. Its presence and specific configuration are critical for interaction with biological targets. For instance, in the context of mGluR1 antagonists, the size of the secondary amide group at the 6-position of the quinoline ring is considered an essential factor for enhancing antagonistic activity. jst.go.jp

Studies on different, yet related, quinoline-based scaffolds further underscore the importance of the 6-carboxamide position. In a series of 11-oxo-11H-indeno[1,2-b]quinolinecarboxamides investigated for cytotoxic effects, derivatives with the carboxamide side chain at the 6-position were found to be effective cytotoxins. nih.gov This positioning places the side chain on a terminal ring, off the short axis of the chromophore, which appears favorable for activity. nih.gov

Substitutions at positions on the quinoline ring distant from the primary pharmacophore elements at C-2 and C-6 can also profoundly affect efficacy and selectivity. These "remote" modifications can fine-tune the electronic properties, conformation, and steric profile of the molecule.

In the development of QR2 inhibitors, several remote substitutions on the quinoline ring were evaluated:

C-8 Position : The addition of a second chlorine atom at the 8-position (in a 7-amino-2-chloroquinoline scaffold) resulted in a slight decrease in potency compared to the parent compound. nih.gov In a separate study on indenoisoquinolines, placing side chains at the 8-position led to a drastic reduction in effectiveness. nih.gov

C-7 Position : The nature of the substituent at the 7-position is critical. A 7-amino group was found to be favorable for QR2 inhibition. nih.gov However, acetylation of this 7-amino group significantly decreased activity. nih.gov The conversion of the 7-amino group to a dimethylamino group was well-tolerated, with comparable IC₅₀ values. nih.gov

C-4 Position : Modifications at the C-4 position also influence activity. For example, the conversion of a methyl ester at C-4 to a primary amide resulted in a slight increase in QR2 inhibitory activity. nih.gov

Table 2: Effect of Remote Substitutions on QR2 Inhibitory Potency (IC₅₀)

| Compound | C-4 Substituent | C-7 Substituent | C-8 Substituent | IC₅₀ (µM) |

|---|---|---|---|---|

| 10 | H | -NH₂ | H | 3.3 |

| 11 | H | -NH₂ | Cl | 5.6 |

| 12 | H | -NH₂ | H | 1.1 |

| 14 | H | -NHCOCH₃ | H | 9.0 |

| 19 | -COOCH₃ | H | H | 1.8 |

| 20 | -CONH₂ | H | H | 1.5 |

Data adapted from a study on ammosamide analogues as QR2 inhibitors. nih.gov

Stereochemical Considerations and Enantiomeric Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in pharmacology. Chiral molecules, which are non-superimposable on their mirror images, exist as a pair of enantiomers. nih.gov These two enantiomers can exhibit significant differences in their biological and pharmacological properties, including bioavailability, metabolism, potency, and selectivity for their targets. nih.gov Therefore, the two enantiomers of a chiral drug should be regarded as distinct chemical entities. nih.gov

The differential activity of enantiomers arises from their interactions with chiral biological macromolecules, such as enzymes and receptors. One enantiomer may fit perfectly into a binding site, eliciting a pharmacological response, while the other may bind poorly or not at all. nih.gov

While specific studies on the enantiomeric activity of this compound were not detailed in the provided search results, the principles of stereochemistry are universally applicable. For example, in the case of the antidepressant citalopram, the S-enantiomer is primarily responsible for the desired therapeutic effect (serotonin reuptake inhibition), being 30-fold more potent than the R-enantiomer. nih.gov Conversely, an attempt to develop a single-enantiomer version of fluoxetine (B1211875) was unsuccessful because, while both enantiomers are effective, they are metabolized differently. nih.gov

For any chiral derivative of this compound, it would be crucial to synthesize and test each enantiomer separately to determine if the desired biological activity resides in one, both, or neither, and to assess for any differences in pharmacokinetics or off-target effects.

Correlation of Molecular Descriptors with Biological Outcomes

Molecular descriptors are numerical values that characterize the physical, chemical, or structural properties of a molecule. By correlating these descriptors with biological activity, researchers can build predictive models and gain insight into the key features required for a desired pharmacological effect.

Key molecular descriptors that have shown correlation with the biological outcomes of quinoline derivatives include:

Hydrophobicity and Size : For 2-substituted quinoline-6-carboxamides acting as mGluR1 antagonists, a hydrophobic and larger substituent (specifically a cyclic amine) at the 2-position was found to be responsible for high potency. jst.go.jp This indicates a direct correlation between the size and lipophilic character of this substituent and the observed biological activity.

Planarity and Rigidity : In the context of QR2 inhibitors, the active site generally prefers planar and rigid ligands that can effectively stack with the planar flavin ring system of the FAD cofactor. nih.gov Consequently, inhibitor analogues that lack structural planarity tend to lose this crucial interaction and exhibit no inhibitory activity. nih.gov

Electronic Properties : The electronic properties of substituents, often quantified by parameters like the Hammett constant (σ), can influence binding and activity. Studies on related quinoline-2-carboxamides have investigated the relationship between PET inhibition and the electronic parameters of N-substituents. nih.govresearchgate.net

These correlations are fundamental to rational drug design, allowing for the targeted synthesis of more potent and selective analogues by optimizing key molecular properties like hydrophobicity, shape, and electronic distribution.

Biological Activity and Pharmacological Potential of 2 Chloroquinoline 6 Carboxamide Analogues

Antimicrobial Activities

Analogues of 2-chloroquinoline-6-carboxamide have been investigated for their ability to combat microbial infections, showing promise against both bacterial and fungal pathogens.

Antibacterial Efficacy

Derivatives of quinoline (B57606) have a well-established history as effective antibacterial agents. Research into analogues of this compound has revealed their potential to inhibit the growth of various bacterial species. For instance, a series of novel quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides have been synthesized and shown to be active against Escherichia coli and Staphylococcus aureus. While specific data for this compound analogues against a wide range of bacteria is not extensively tabulated in publicly available literature, the broader class of quinoline derivatives has demonstrated significant efficacy. For example, certain quinoline derivatives have shown potent activity against multidrug-resistant Gram-positive bacteria.

Antifungal Properties

Antiviral Activity

The emergence of viral diseases has spurred research into new antiviral agents, and quinoline derivatives have been a focal point of these investigations. Analogues of this compound have shown potential as inhibitors of viral proteases, which are crucial for viral replication.

Specifically, research has focused on the inhibition of SARS-CoV-2 proteases. A series of quinoline analogues were designed and shown to have potent inhibitory activity against the SARS-CoV-2 papain-like protease (PLpro). news-medical.netnih.gov One particularly promising in vivo lead, Jun13296, demonstrated favorable pharmacokinetic properties and potent inhibition against SARS-CoV-2 variants and nirmatrelvir-resistant mutants. news-medical.netnih.gov This compound also exhibited anti-inflammatory effects by reducing the activity of cytokines like interleukin 6 (IL-6) and interferon γ (IFN-γ). news-medical.net

Table 1: Antiviral Activity of Quinoline Analogues against SARS-CoV-2 | Compound | Target | EC50 (µM) | Cell Line | Reference | |---|---|---|---|---| | Chloroquine | SARS-CoV-2 | 0.12-12 | HEL | malariaworld.org | | Hydroxychloroquine | SARS-CoV-2 | 0.12-12 | HEL | malariaworld.org | | Amodiaquine | SARS-CoV-2 | - | - | malariaworld.org | | Ferroquine | SARS-CoV-2 | - | - | malariaworld.org | | Mefloquine | SARS-CoV-2 | - | - | malariaworld.org | | Jun13296 | SARS-CoV-2 PLpro | - | - | news-medical.netnih.gov | | Nirmatrelvir-resistant mutants | - | - | news-medical.netnih.gov |

EC50 values represent the concentration of the compound that inhibits 50% of the viral replication. Data for some compounds were not quantitatively provided in the source material. The table is interactive and can be sorted by clicking on the column headers.

Anticancer and Cytotoxic Effects on Tumor Cell Lines

The cytotoxic potential of quinoline derivatives against various cancer cell lines is a significant area of pharmacological research. Analogues of this compound have been synthesized and evaluated for their ability to inhibit the proliferation of tumor cells.

Derivatives of 6-cinnamamido-quinoline-4-carboxamide have been shown to effectively inhibit the proliferation of a broad spectrum of cancer cell lines. researchgate.net These compounds have been found to induce apoptosis (programmed cell death) and disrupt lysosome function in cancer cells. researchgate.net Furthermore, novel quinoline-based inhibitors targeting both EGFR and HER-2, which are key proteins in cancer development, have been designed and synthesized, showing significant antiproliferative action against breast and lung cancer cell lines. rsc.org

Table 2: Cytotoxic Effects of Quinoline Derivatives on Cancer Cell Lines

| Compound Type | Cancer Cell Line | GI50/IC50 (nM) | Reference |

|---|---|---|---|

| Quinoline-based EGFR/HER-2 dual-target inhibitors | Breast (MCF-7), Lung (A-549) | 25-82 (GI50) | rsc.org |

| 6-Bromo quinazoline (B50416) derivatives | Breast (MCF-7), Colorectal (SW480) | 15,850 - 17,850 (IC50) | nih.gov |

| Quinoxaline derivatives | Human gastric adenocarcinoma (MKN 45) | 73 (IC50) | nih.gov |

GI50 is the concentration that causes 50% growth inhibition, while IC50 is the concentration that causes 50% inhibition of a specific biological or biochemical function. The table is interactive and can be sorted by clicking on the column headers.

Enzyme Inhibition Studies

Analogues of this compound have been identified as potent inhibitors of various enzymes implicated in a range of diseases.

mGluR1 Antagonism

A series of 2-amino and 2-methoxy quinoline-6-carboxamide (B1312354) derivatives have been synthesized and evaluated for their antagonistic activities against the metabotropic glutamate (B1630785) receptor type 1 (mGluR1). nih.govjst.go.jp This receptor is involved in neuropathic pain, making its antagonists potential therapeutic agents. One compound, 13c, demonstrated the highest potency with an IC50 value of 2.16 µM against mGluR1. nih.govjst.go.jp

Table 3: mGluR1 Antagonistic Activity of 2-Substituted Quinoline-6-carboxamide Derivatives

| Compound | R¹ | R² | R³ | Inhibition (%) @ 10µM | IC50 (µM) | Reference |

|---|---|---|---|---|---|---|

| 13c | Piperidine | Ethyl | H | - | 2.16 | nih.govjst.go.jp |

| 12b | - | - | - | - | - | jst.go.jp |

| 13d | - | - | - | - | - | jst.go.jp |

| 15h | Morpholine (B109124) | Cyclohexyl | H | 35.38 | - | jst.go.jp |

| 15i | Morpholine | 4-(4-Fluorophenyl)piperazine | - | 31.43 | - | jst.go.jp |

| 16a | MeO- | Methyl | H | 6.85 | - | jst.go.jp |

| 16b | MeO- | Methyl | Methyl | 3.09 | - | jst.go.jp |

The table presents a selection of compounds and their inhibitory activity against mGluR1. The table is interactive and can be sorted by clicking on the column headers.

Quinone Reductase 2 Inhibition

Ammosamide B analogues, which include quinoline and pyrroloquinoline structures, have been synthesized and evaluated as inhibitors of quinone reductase 2 (QR2). nih.govnih.gov This enzyme is a potential target for the development of treatments for diseases such as Alzheimer's. The inhibitory potencies of these analogues ranged from 4.1 to 25,200 nM. nih.govnih.gov Methylation of the 8-amino group of ammosamide B significantly increased its inhibitory activity. nih.gov

Table 4: Quinone Reductase 2 (QR2) Inhibitory Activity of Ammosamide B Analogues

| Compound | IC50 (nM) | Reference |

|---|---|---|

| Ammosamide B | 61 | nih.govnih.gov |

| 8-methylamino ammosamide B | 4.1 | nih.gov |

| Analogue 30 | 5800 | nih.gov |

| Analogue 31 | >25,200 | nih.gov |

| Analogue 32 | >25,200 | nih.gov |

IC50 values represent the concentration of the compound that inhibits 50% of the enzyme's activity. The table is interactive and can be sorted by clicking on the column headers.

Other Enzyme Inhibition

The versatile quinoline scaffold has also been explored for its inhibitory activity against other enzymes, including α-glucosidase, MurD ligase, and Plasmodium lactate (B86563) dehydrogenase (LDH), suggesting a broad potential for therapeutic applications.

Anti-inflammatory Potential

The anti-inflammatory properties of quinoline derivatives have been documented in various studies. Analogues of this compound are being investigated for their potential to mitigate inflammatory processes.

Research on 2-phenylquinoline-4-carboxamide (B4668241) derivatives has shown that some of these compounds exhibit significant anti-inflammatory activity in animal models of inflammation. alliedacademies.orgbiomedres.info For instance, a compound linking a nucleoside analogue to the quinoline scaffold showed anti-inflammatory effects comparable to the standard drug diclofenac (B195802) sodium. alliedacademies.org Additionally, certain 7-chloroquinoline-1,2,3-triazoyl carboxamides have demonstrated anti-inflammatory properties in vivo. rsc.org The anti-inflammatory activity of some isoquinoline-1-carboxamide (B73039) derivatives has been attributed to the inhibition of the MAPKs/NF-κB pathway in microglial cells. nih.gov While direct and extensive data on this compound analogues is still emerging, the consistent anti-inflammatory activity observed in related quinoline structures highlights the promise of this chemical class in developing new anti-inflammatory therapies.

Antioxidant Activity

The antioxidant potential of quinoline derivatives has been a subject of considerable research, with studies indicating that the quinoline scaffold is a promising framework for the development of novel antioxidant agents. nih.govresearchgate.net Various analogues of this compound have been synthesized and evaluated for their ability to scavenge free radicals, a key factor in mitigating oxidative stress, which is implicated in numerous disease pathologies. tandfonline.com

Research into the antioxidant properties of chloroquinoline analogues has demonstrated significant radical scavenging activity. research-nexus.netresearchgate.net For instance, in a study evaluating a series of novel 7-chloroquinoline (B30040) derivatives, certain compounds exhibited potent antioxidant effects. research-nexus.netresearchgate.net The radical scavenging capabilities of these compounds were assessed using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay, a common method for evaluating antioxidant potential. researchgate.net

Detailed findings from these studies have highlighted specific structural features that contribute to the antioxidant capacity of these molecules. The presence and position of substituent groups on the quinoline ring system appear to play a crucial role in their ability to neutralize free radicals. researchgate.net

One study highlighted that 2,7-dichloroquinoline-3-carboxamide, an analogue of the subject compound, displayed particularly strong antioxidant activity. researchgate.net Its efficacy was found to be even greater than that of the well-known antioxidant, ascorbic acid, in the DPPH assay. researchgate.net This suggests that the carboxamide functional group, in combination with the chloro-substituted quinoline core, may be a key contributor to the observed antioxidant effects.

The antioxidant activity of several quinoline derivatives is summarized in the table below, which presents their half-maximal inhibitory concentration (IC50) values from the DPPH radical scavenging assay. A lower IC50 value indicates a higher antioxidant potency.

| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| 2,7-dichloroquinoline-3-carbonitrile | 2.17 | Ascorbic Acid | 2.41 |

| 2,7-dichloroquinoline-3-carboxamide | 0.31 | Ascorbic Acid | 2.41 |

| Quinoline-hydrazone derivative | 843.52 | Ascorbic Acid | - |

| Quinoline-benzimidazole derivative | 4784.66 | Ascorbic Acid | - |

The data clearly indicates that 2,7-dichloroquinoline-3-carboxamide is a highly potent antioxidant, with an IC50 value significantly lower than that of the standard antioxidant, ascorbic acid. researchgate.net In contrast, other quinoline derivatives, such as the quinoline-hydrazone and quinoline-benzimidazole derivatives, have shown comparatively weaker antioxidant activity, with much higher IC50 values. nih.gov This underscores the importance of specific structural moieties in determining the antioxidant capacity of this class of compounds.

Furthermore, broader studies on quinoline derivatives have consistently pointed towards their potential as antioxidants. nih.govresearchgate.net The ability of the quinoline ring system to delocalize electrons may contribute to its radical scavenging properties. researchgate.net Synthetic modifications to the quinoline scaffold, such as the introduction of hydroxyl or carboxamide groups, have been explored to enhance this activity. nih.gov

Future Perspectives and Research Directions

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern pharmaceutical science. For quinoline (B57606) derivatives, research is moving beyond traditional condensation reactions, which often require harsh conditions and long reaction times. Future efforts will likely focus on:

Multicomponent Reactions (MCRs): One-pot MCRs offer a streamlined approach to generating complex quinoline-based molecules. For instance, reactions involving 2-chloroquinoline-3-carbaldehyde (B1585622), isocyanides, and dialkyl but-2-ynedioates can produce diverse quinolinyl-furan dicarboxylates in good yields. nih.gov This strategy allows for the rapid assembly of molecular complexity from simple starting materials, enhancing efficiency.

Microwave-Assisted Synthesis: The use of microwave irradiation represents a significant green chemistry advancement. This technique can dramatically reduce reaction times and improve yields compared to conventional heating. For example, the synthesis of unsaturated ketones from 2-thiomorpholino-quinoline-3-carbaldehyde and various acetophenones is reported to be most effective using microwave irradiation. nih.gov

Catalytic Methods: The exploration of novel catalysts, such as L-proline, can facilitate key synthetic steps like Knoevenagel condensation and subsequent intramolecular cyclizations under milder conditions. nih.gov Developing catalytic pathways for the synthesis of 2-chloroquinoline-6-carboxamide and its analogs could improve sustainability and atom economy.

These advanced synthetic strategies promise to make the production of quinoline derivatives more efficient, cost-effective, and environmentally friendly.

Design and Synthesis of Hybrid Quinoline Scaffolds for Enhanced Biological Profiles

A promising strategy to improve therapeutic efficacy and overcome drug resistance is the creation of hybrid molecules that combine the quinoline scaffold with other pharmacologically active moieties. This approach aims to create agents that can interact with multiple biological targets or possess dual mechanisms of action.

Recent research has demonstrated the potential of this strategy by designing 2-chloroquinoline-based molecules as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro). nih.gov These enzymes are both cysteine proteases crucial for viral replication. nih.gov By starting with a 2-chloroquinoline (B121035) core and introducing additional functional groups like imines, which can act as electrophilic "warheads," researchers have developed novel hybrid structures. nih.gov Further modifications, such as converting the imine group into an azetidinone or thiazolidinone ring, have been shown to significantly modulate inhibitory potency. nih.gov

| Compound ID | Hybrid Scaffold Feature | Target Enzyme | Inhibitory Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| C11 | Azetidinone | MPro | 820 nM | nih.gov |

| C11 | Azetidinone | PLPro | 350 nM | nih.gov |

| C12 | Thiazolidinone | MPro | Reduced by 3-5 fold vs. C11 | nih.gov |

| C12 | Thiazolidinone | PLPro | Reduced by 3-5 fold vs. C11 | nih.gov |

As shown in Table 1, the conversion of an imine-containing precursor to the hybrid compound C11, which features an azetidinone ring, resulted in nanomolar inhibition against both MPro and PLPro. nih.gov This demonstrates that thoughtful design of hybrid scaffolds can yield compounds with potent and dual-target activity. Future research will undoubtedly explore combining the this compound core with other heterocycles to target a wide range of diseases.

Advanced Computational Modeling for Target Identification and Drug Repurposing

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid screening of vast chemical spaces and the identification of potential biological targets for new or existing compounds. nih.govnih.gov For a scaffold like this compound, these in silico methods can accelerate research and guide experimental work.

Key computational approaches include:

Inverse Virtual Screening (IVS): This technique is particularly powerful for drug repurposing. unisa.it Instead of screening a library of compounds against a single target, IVS screens a single compound, such as a this compound derivative, against a large database of protein structures. unisa.it This can uncover unexpected new targets and therapeutic applications for the molecule, reducing the time and cost associated with early-stage development. unisa.it

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for a molecule to interact with a specific target. alliedacademies.org By creating a pharmacophore model for a known active site, researchers can screen virtual libraries to find novel quinoline derivatives that fit the model and are likely to be active. nih.govresearchgate.net

Machine Learning and AI: Artificial intelligence is increasingly used to analyze large datasets, identify complex structure-activity relationships, and predict biological activities or potential toxicity of novel compounds. alliedacademies.org These methods can learn from existing data on quinoline derivatives to guide the design of new molecules with improved properties. alliedacademies.org

These computational tools, often used in combination, provide a powerful platform for hypothesis generation, allowing researchers to prioritize the synthesis of compounds with the highest probability of success. alliedacademies.org

Development of Structure-Based Design Principles for Targeted Therapeutic Agents

Structure-Based Drug Design (SBDD) uses high-resolution 3D structural information of a biological target, typically a protein, to design molecules that can bind to it with high affinity and selectivity. alliedacademies.orgnih.gov This rational design approach is critical for developing targeted therapies and minimizing off-target effects.

The SBDD process for quinoline derivatives involves:

Target Structure Determination: Obtaining the 3D structure of the target protein, often in complex with a known ligand, via techniques like X-ray crystallography. nih.gov

Binding Site Analysis: Analyzing the shape, size, and chemical properties (hydrophobicity, charge distribution) of the active site or a druggable pocket on the protein. nih.govmdpi.com

Molecular Docking: Using computational programs to predict how a designed this compound derivative will fit into the binding pocket and estimate its binding affinity. nih.govunisa.it Covalent docking can be specifically employed when a covalent interaction is hypothesized, as seen in the modeling of 2-chloroquinoline inhibitors with cysteine proteases. nih.gov

Iterative Optimization: Synthesizing the designed compound, testing its biological activity, and, if possible, determining its co-crystal structure with the target. This information then guides the next cycle of design and optimization. nih.gov

A key example of this principle in action is the design of 2-chloroquinoline-based inhibitors for the SARS-CoV-2 MPro enzyme. nih.gov Covalent docking studies predicted that a covalent bond would form between the C2 position of the quinoline ring and the sulfur atom of the catalytic cysteine (C145) in the enzyme's active site. nih.gov This in silico insight provided a clear, structure-based rationale for the compound's mechanism and guided its development.

Investigation of Mechanisms of Action at the Molecular Level

A deep understanding of how a compound exerts its biological effect at the molecular level is crucial for its development as a therapeutic agent. For this compound and its analogs, future research must go beyond simple activity screening to elucidate precise mechanisms of action.

Studies on 2-chloroquinoline-based dual inhibitors have shown that these molecules can act as "warheads" that form covalent bonds with nucleophilic residues, such as cysteine, in enzyme active sites. nih.gov The 2-chloroquinoline moiety itself is identified as a labile group that can be targeted by a nucleophilic cysteine residue. nih.gov

Further investigations should employ a combination of techniques:

Biochemical Assays: Enzyme kinetics studies to determine the mode of inhibition (e.g., competitive, non-competitive, covalent). nih.gov

Structural Biology: X-ray crystallography or cryo-electron microscopy to visualize the precise interactions between the quinoline compound and its protein target, confirming the binding mode and any covalent modifications.

Mass Spectrometry: Analysis of the inhibitor-protein complex to confirm covalent bond formation and identify the specific amino acid residue that has been modified.

Cell-Based Assays: Probing downstream signaling pathways to understand how target inhibition by the compound translates into a cellular response. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloroquinoline-6-carboxamide, and how can researchers optimize yield and purity?

- Methodology :

- Route Selection : Start with quinoline derivatives (e.g., 6-nitroquinoline) and perform chlorination at the 2-position using POCl₃ or SOCl₂ under reflux. Follow with hydrolysis and amidation using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Optimization : Use Design of Experiments (DoE) to vary parameters like temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry. Monitor purity via HPLC and confirm structures with ¹H/¹³C NMR .

- Purity Control : Employ recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- Methodology :

-

¹H/¹³C NMR : Identify the chloro-substituent (2-position) via deshielding effects (δ ~8.5 ppm for aromatic protons) and carboxamide carbonyl (δ ~165 ppm in ¹³C). Compare with computed spectra (DFT) for validation .

-

IR Spectroscopy : Confirm amide C=O stretch (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

-

Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or CONH₂ groups) .

Technique Key Markers Validation Criteria ¹H NMR δ 8.5–8.7 ppm (C2-H), δ 7.9–8.2 ppm (C6-H) Integration ratios match expected protons ¹³C NMR δ 165 ppm (C=O), δ 140–150 ppm (C-Cl) Compare with computational data IR 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (N-H) Absence of OH/NH stretches from impurities

Q. How should researchers design preliminary toxicity or bioactivity assays for this compound derivatives?

- Methodology :

- In Vitro Models : Use cell lines (e.g., HepG2 for hepatotoxicity) and measure IC₅₀ via MTT assays. Include positive/negative controls (e.g., cisplatin for cytotoxicity) .

- Bioactivity Screening : Test against target enzymes (e.g., kinases) using fluorometric assays. Validate results with triplicate runs and statistical analysis (e.g., ANOVA) .

Advanced Research Questions

Q. How can contradictory data in the spectroscopic analysis of this compound derivatives be resolved methodologically?

- Methodology :

- Cross-Validation : Combine NMR with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in substituent positions .

- Dynamic Effects : Consider tautomerism or solvatomorphism by analyzing spectra in multiple solvents (DMSO-d₆ vs. CDCl₃) .

- Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in catalytic systems?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic effects (e.g., Fukui indices for electrophilic/nucleophilic sites) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., aqueous vs. organic) to predict solubility and aggregation behavior .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina; validate with experimental IC₅₀ data .

Q. How can cross-disciplinary strategies enhance the study of this compound's mechanisms?

- Methodology :

- Biophysical Assays : Pair synthetic chemistry with surface plasmon resonance (SPR) to measure binding kinetics with proteins .

- Materials Integration : Explore metal-organic frameworks (MOFs) for controlled release in drug delivery systems. Characterize stability via TGA and PXRD .

- Data Integration : Use cheminformatics tools (e.g., KNIME) to correlate structural modifications with bioactivity datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.